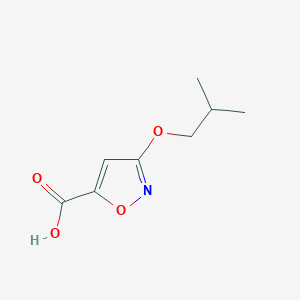![molecular formula C17H18N2O3S B11786678 6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico es un compuesto orgánico complejo que pertenece a la clase de los imidazo[2,1-b]tiazoles. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de este compuesto incluye un núcleo de imidazo[2,1-b]tiazol, que es un sistema heterocíclico fusionado que contiene átomos de nitrógeno y azufre. La presencia de los grupos etoxi y metil en el anillo fenilo, así como el grupo funcional ácido carboxílico, contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-etoxi-3-metilbenzaldehído con 2-aminotiazol en presencia de un catalizador adecuado. Esta reacción forma una base de Schiff intermedia, que luego se cicla en condiciones ácidas para producir el núcleo de imidazo[2,1-b]tiazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes, así como el uso de cribado de alto rendimiento para identificar los catalizadores y las condiciones de reacción más efectivas. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los grupos etoxi y metil en el anillo fenilo pueden ser sustituidos por otros grupos funcionales utilizando reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como bromo o cloro para la sustitución electrofílica; nucleófilos como aminas o tioles para la sustitución nucleofílica.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o imidazo[2,1-b]tiazoles sustituidos.
Aplicaciones Científicas De Investigación
El ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: Se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones orgánicas.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de células cancerosas interfiriendo con la replicación del ADN o induciendo la apoptosis. Las dianas moleculares y las vías exactas implicadas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminotiazol: Un análogo más simple con actividades biológicas similares.
Imidazo[1,2-a]piridina: Otro sistema heterocíclico fusionado con diversas aplicaciones.
Benzotiazol: Un compuesto relacionado con propiedades antimicrobianas y anticancerígenas.
Singularidad
El ácido 6-(4-etoxi-3-metilfenil)-3,5-dimetil-imidazo[2,1-b]tiazol-2-carboxílico es único debido a su patrón de sustitución específico y la presencia de ambos grupos etoxi y metil en el anillo fenilo. Esta estructura única contribuye a su reactividad química y actividades biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C17H18N2O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
6-(4-ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-5-22-13-7-6-12(8-9(13)2)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21) |
Clave InChI |
JJRBQKXVWSXNOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)










